KYL peptide

EphA4 antagonist binding affinity isothermal titration calorimetry

KYL peptide (KYLPYWPVLSSL) is a validated EphA4 antagonist for neuroscience and oncology research. Substituting with APY or VTM peptides introduces binding affinity and functional selectivity risks due to distinct pharmacophoric fingerprints. - EphA4 binding affinity (KD): 0.85 ± 0.15 µM - 1.8-fold higher than APY, 5.5-fold higher than VTM - EphA4-ephrinA5 inhibition (IC50): 6.34 µM; prevents AβO-induced dendritic spine loss and LTP blockade - LNCaP prostate cancer cell-selective binding: ~9-fold enhanced cellular uptake vs. non-targeted controls - Media half-life: 8 h (PC3), 12 h (C2C12) for extended in vitro experiments

Molecular Formula C74H108N14O17
Molecular Weight 1465.7 g/mol
Cat. No. B612412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKYL peptide
Molecular FormulaC74H108N14O17
Molecular Weight1465.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
InChIKeyFZNPYIAZMDBRLC-RKNDTPCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

KYL Peptide: EphA4 Receptor Tyrosine Kinase Inhibitor for Neuroscience and Cancer Targeting Research


KYL peptide (CAS: 676657-00-4) is a 12-amino acid synthetic linear peptide with the sequence KYLPYWPVLSSL (H-Lys-Tyr-Leu-Pro-Tyr-Trp-Pro-Val-Leu-Ser-Ser-Leu-OH) . It functions as a selective antagonist of the EphA4 receptor tyrosine kinase, binding to the ephrin-binding domain with low micromolar affinity [1]. KYL peptide inhibits EphA4-ephrinA5 interactions (IC50 = 6.34 µM) and prevents amyloid-β oligomer (AβO)-induced synaptic damage and dendritic spine loss in hippocampal neurons [2]. The compound exhibits extended stability in cell culture media, with a half-life of 8 hours in PC3 media and 12 hours in C2C12 media . KYL peptide is also employed as a prostate cancer cell-targeting ligand, demonstrating LNCaP cell specificity in enzyme-responsive drug conjugate applications [3].

KYL Peptide: Why Substitution with Alternative EphA4 Antagonists Compromises Experimental Outcomes


Substituting KYL peptide with other EphA4-targeting antagonists, such as APY or VTM peptides, or with small-molecule EphA4 inhibitors, is not scientifically interchangeable due to substantial differences in binding affinity, selectivity profile, and structural engagement of the ephrin-binding pocket [1]. Isothermal titration calorimetry (ITC) data demonstrate that KYL binds EphA4 with a KD of 0.85 ± 0.15 µM, representing ~1.8-fold higher affinity than APY (1.5 ± 0.5 µM) and ~5.5-fold higher affinity than VTM (4.7 ± 0.1 µM) [2]. Furthermore, NMR spectroscopy and mutagenesis studies reveal that KYL induces distinct chemical shift perturbations and engages a unique set of EphA4 residues, including extensive interactions consistent with receptor conformational changes not observed with APY or VTM [3]. Alanine scanning mutagenesis identifies seven residues in KYL (K1, Y2, W6, P7, V8, L9, L12) as essential for high-affinity binding, a distinct pharmacophoric fingerprint from VTM [4]. These binding mode differences translate into functional selectivity: KYL demonstrates LNCaP prostate cancer cell specificity and prevents AβO-induced synaptic dysfunction, whereas other EphA4 antagonists may not replicate these precise biological outcomes [5][6]. Generic substitution therefore risks altered potency, divergent downstream signaling modulation, and irreproducible experimental results.

KYL Peptide Procurement Evidence: Head-to-Head Affinity, Stability, and Cell Targeting Data


KYL Demonstrates 1.8-Fold Higher EphA4 Binding Affinity Compared to APY and 5.5-Fold Higher than VTM

Isothermal titration calorimetry (ITC) directly comparing KYL, APY, and VTM peptides for binding to the EphA4 ephrin-binding domain yielded KD values of 0.85 ± 0.15 µM for KYL, 1.5 ± 0.5 µM for APY, and 4.7 ± 0.1 µM for VTM [1]. KYL exhibits approximately 1.8-fold higher affinity than APY and 5.5-fold higher affinity than VTM, confirming its superior binding potency among this class of antagonistic peptides.

EphA4 antagonist binding affinity isothermal titration calorimetry

KYL Exhibits Extended Half-Life in Cell Culture Media Enabling Longer-Term In Vitro Studies

KYL peptide demonstrates a long half-life in cell culture media, specifically 8 hours in PC3 prostate cancer cell media and 12 hours in C2C12 myoblast media . This extended stability contrasts with many linear peptides that undergo rapid proteolytic degradation in serum-containing media. The half-life values were determined through stability assays monitoring peptide integrity over time under standard cell culture conditions.

peptide stability half-life cell culture media PC3 C2C12

KYL Demonstrates Selective Binding to LNCaP Prostate Cancer Cells Over Other Cell Lines

Fluorescein-labeled KYL peptide exhibited higher binding to LNCaP prostate cancer cells compared to other cell lines . In a targeted drug delivery application, a fusion peptide composed of KYL and a proapoptotic peptide induced cell death specifically in LNCaP cells, but not in PC-3 prostate cancer cells . Furthermore, an enzyme-responsive peptide drug conjugate utilizing KYL as the LNCaP-specific targeting ligand achieved approximately 9-fold improved cellular uptake in prostate cancer cells compared to non-targeted controls [1].

prostate cancer LNCaP cell targeting drug conjugate

KYL Prevents Aβ Oligomer-Induced Dendritic Spine Loss and LTP Blockade in Hippocampal Neurons

In cultured hippocampal neurons, treatment with amyloid-β oligomers (AβOs) triggers a significant reduction in dendritic spine density. KYL peptide abolishes this AβO-triggered reduction of dendritic spines [1]. Additionally, KYL prevents the blockade of long-term potentiation (LTP) induction in hippocampal CA3-CA1 transmissions caused by AβOs [2]. These protective effects are mediated through inhibition of EphA4 activation and downstream c-Abl signaling, as demonstrated by reduced EphA4 tyrosine phosphorylation following KYL treatment .

Alzheimer's disease Aβ oligomers synaptic plasticity LTP dendritic spines

KYL Alanine Scanning Defines Critical Residues Distinct from VTM Peptide

Systematic alanine replacement of each of the 12 amino acids in KYL and VTM identified distinct critical residue sets for EphA4 binding [1]. For KYL, seven residues (K1, Y2, W6, P7, V8, L9, L12) are essential for high-affinity binding; substitution of each with alanine severely impairs inhibition of EphA4-ephrinA5 interaction in ELISA assays. In contrast, replacement of L3, P4, and Y5 decreases inhibitory activity by only 2-4 fold, and S10/S11 replacement yields IC50 values comparable to unmodified KYL [2]. For VTM, eight residues (T2, M3, E4, I6, N7, L8, F10, P11) are critical. This differential SAR profile confirms that KYL and VTM engage the ephrin-binding pocket through distinct pharmacophoric interactions.

alanine scanning structure-activity relationship mutagenesis peptide engineering

KYL Peptide: Optimal Research and Industrial Application Scenarios Based on Verified Performance Data


Alzheimer's Disease and Synaptic Plasticity Research

KYL peptide is validated for studying Aβ oligomer-induced synaptic toxicity and long-term potentiation (LTP) deficits in hippocampal neurons. Its ability to abolish dendritic spine loss and prevent LTP blockade makes it a critical tool for dissecting EphA4-mediated pathways in Alzheimer's disease models [1][2]. The compound's 8-12 hour media half-life supports extended in vitro experiments without frequent media changes .

Prostate Cancer Targeted Drug Delivery

KYL peptide demonstrates LNCaP prostate cancer cell-selective binding, enabling its use as a targeting ligand in enzyme-responsive drug conjugates. The ~9-fold improvement in cellular uptake in LNCaP cells compared to non-targeted controls supports applications in prostate cancer-specific therapeutic delivery and imaging probe development [3].

EphA4 Receptor Functional Studies and Antagonist Screening

With a KD of 0.85 ± 0.15 µM for the EphA4 ephrin-binding domain and IC50 of 6.34 µM for EphA4-ephrinA5 interaction inhibition, KYL peptide serves as a validated positive control and tool compound for EphA4 functional assays. Its superior binding affinity compared to APY and VTM (1.8-fold and 5.5-fold higher, respectively) makes it the preferred choice for studies requiring robust EphA4 inhibition [4].

Nerve Regeneration and Axon Guidance Studies

KYL peptide has been shown to promote nerve regeneration and functional recovery in spinal cord injury models and prevent growth cone collapse in retinal and cortical neuron explants [5]. These properties support its use in neuroscience research focused on axon guidance, neural repair, and synaptic plasticity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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